1h-Benzimidazole-6-sulfonyl chloride

Overview

Description

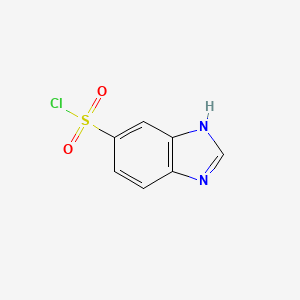

1H-Benzimidazole-6-sulfonyl chloride is a heterocyclic compound that features a benzimidazole ring fused with a sulfonyl chloride group at the 6th position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The presence of both the benzimidazole core and the sulfonyl chloride functional group imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 1H-benzimidazole followed by chlorination. The process typically includes:

Sulfonation: 1H-Benzimidazole is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.

Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, forming this compound.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often employed.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

1H-Benzimidazole-6-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of dyes, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1H-benzimidazole-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive compounds, where the compound can modify specific amino acid residues in proteins, thereby altering their function.

Comparison with Similar Compounds

- 1H-Benzimidazole-2-sulfonyl chloride

- 1H-Benzimidazole-4-sulfonyl chloride

- 1H-Benzimidazole-5-sulfonyl chloride

Comparison: 1H-Benzimidazole-6-sulfonyl chloride is unique due to the position of the sulfonyl chloride group, which influences its reactivity and the types of derivatives it can form. Compared to other isomers, it may exhibit different biological activities and chemical properties, making it a distinct and valuable compound in various applications.

Biological Activity

1H-Benzimidazole-6-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields. The benzimidazole scaffold has been widely studied for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.

This compound features a sulfonyl chloride group attached to the benzimidazole structure, enhancing its reactivity and biological activity. The sulfonyl chloride group is known for its electrophilic nature, which allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds containing this scaffold exhibit significant activity against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 - 1 |

| Escherichia coli | 16 - 4 |

| Klebsiella pneumoniae | 16 - 2 |

| Candida albicans | 16 - 1 |

These findings suggest that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. For instance, studies have shown that certain benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10 - 5 |

| MCF-7 (Breast) | 10 - 4 |

| HeLa (Cervical) | 10 - 3 |

These results indicate that this compound could serve as a lead compound for developing new anticancer therapies .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, research has highlighted the anti-inflammatory and analgesic effects of benzimidazole derivatives. The presence of the sulfonyl chloride group enhances the compound's ability to interact with biological targets involved in inflammatory pathways.

The mechanism by which this compound exerts its biological effects primarily involves its reactivity with nucleophiles. The sulfonyl chloride group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of signaling pathways. This reactivity is crucial for its antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Efficacy : A study by Garuti et al. demonstrated that benzimidazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating potent efficacy .

- Anticancer Properties : Research involving various cancer cell lines revealed that specific benzimidazole derivatives induced apoptosis through caspase activation pathways, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name |

3H-benzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMLTUHOYVRGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655215 | |

| Record name | 1H-Benzimidazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094350-38-5 | |

| Record name | 1H-Benzimidazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.